2,3,4,5,7,8,16-heptazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene
Description
10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by its fused ring system, which includes both triazine and indole moieties, making it a versatile scaffold for various chemical and biological studies.
Properties
Molecular Formula |
C9H5N7 |
|---|---|
Molecular Weight |
211.18g/mol |
IUPAC Name |
2,3,4,5,7,8,16-heptazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene |
InChI |
InChI=1S/C9H5N7/c1-2-4-6-5(3-1)7-8(10-6)16-9(12-11-7)13-14-15-16/h1-4,10H |
InChI Key |
SWKDSDTVYCJYSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N4C(=NN=N4)N=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of derivatives with different functional groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally retain the core structure of the original compound .
Scientific Research Applications
10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiproliferative activity against cancer cells, making it a candidate for anticancer drug development . Additionally, its unique structure allows it to act as an iron chelator, which can be useful in treating conditions related to iron overload . In the industrial sector, this compound is explored for its potential use in materials science and catalysis .
Mechanism of Action
The mechanism of action of 10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects are believed to be mediated through the induction of apoptosis in cancer cells. This is achieved by binding to ferrous ions and disrupting cellular iron homeostasis, leading to cell cycle arrest and apoptosis . The compound’s ability to selectively bind to ferrous ions, but not ferric ions, highlights its specificity and potential therapeutic value .
Comparison with Similar Compounds
10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole can be compared with other similar compounds such as 5H-[1,2,4]triazino[5,6-b]indole and 1,3-thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole . These compounds share similar core structures but differ in their substituents and specific ring systems. The unique feature of 10H-tetraazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole is its tetraazolo ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
